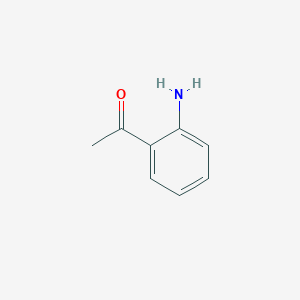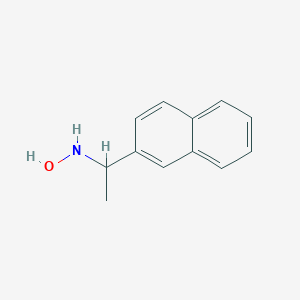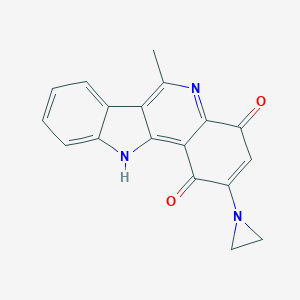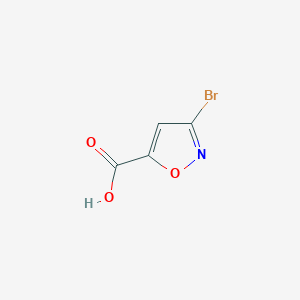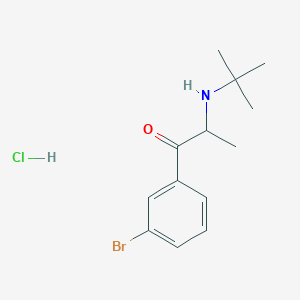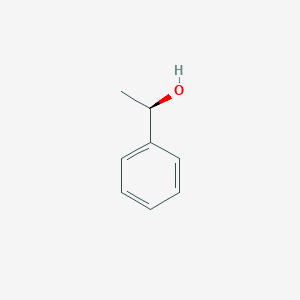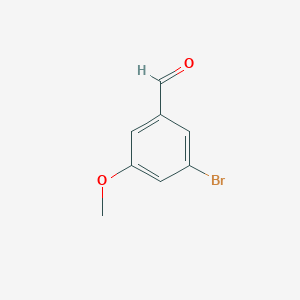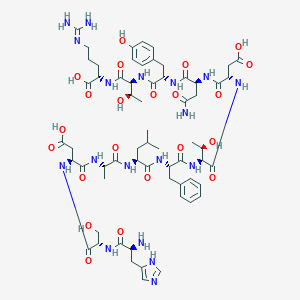
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Übersicht
Beschreibung
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a benzoxazine derivative .
Synthesis Analysis
The synthesis of several 3,4-dihydro-4-oxo-2-1,3-benzoxazine-carboxylic acids has been described in the literature . The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters, which were prepared by condensation of salicylamide with various aldehydes and ketones . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is 1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) .Chemical Reactions Analysis
The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O -alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2 H -1,4-benzoxazines .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents . The analogues exhibited moderate to good potency against various cancer cell lines .
Anti-Inflammatory Properties
Benzoxazine and its derivatives have been reported to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Analgesic Effects
Benzoxazine derivatives have also been found to have analgesic effects . This means they could potentially be used in pain management.
Antifungal Activity
These compounds have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antibacterial Activity
Benzoxazine and its derivatives have been reported to exhibit antibacterial activities . This suggests they could be used in the development of new antibiotics.
Neuroprotective Properties
Benzoxazine derivatives have been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Anti-HIV Activity
These compounds have been found to have anti-HIV properties . This suggests potential applications in the treatment of HIV/AIDS.
Pharmaceutical Intermediate
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is used as a pharmaceutical intermediate . This means it is used in the synthesis of other pharmaceutical compounds.
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .
Mode of Action
Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Related compounds have been found to exhibit various biological activities, including anticancer properties .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNLTOJGXENIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396965 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
CAS RN |
90563-93-2 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?
A1: Research suggests that the chirality of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.
Q2: Are there specific examples where the stereochemistry of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives impacted peptide structure?
A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []
Q3: Beyond its influence on proline conformation, what other biological activities have been explored for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
A3: Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []
Q4: What synthetic strategies have been employed to prepare enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.
Q5: Have any computational studies been conducted to understand the structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
A5: Molecular docking studies have been performed on antitubercular 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.
Q6: What is the significance of the Polonovski reaction in the context of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid chemistry?
A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



